Pyrrocaine hydrochloride
CAS No.: 2210-64-2
Cat. No.: VC17092503
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210-64-2 |
|---|---|
| Molecular Formula | C14H21ClN2O |
| Molecular Weight | 268.78 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H |
| Standard InChI Key | FOZDSRIRBNRBDI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Pyrrocaine hydrochloride, chemically designated as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride, features a pyrrolidine moiety linked to a 2,6-dimethylaniline group via an acetamide bridge. Its molecular formula is C₁₄H₂₀N₂O·HCl, with a molecular weight of 268.782 g/mol . The compound is achiral, lacking defined stereocenters or optical activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O·HCl |
| Molecular Weight | 268.782 g/mol |
| Solubility (Water) | Highly soluble |
| Solubility (Ethanol) | Soluble |
| Melting Point | Not explicitly reported |
| SMILES | Cl.CC1=CC=CC(C)=C1NC(=O)CN2CCCC2 |
The hydrochloride salt enhances water solubility, facilitating its formulation for injection. Structural distinctions from lidocaine include the substitution of a diethylamino group with pyrrolidine, influencing its receptor binding and metabolic pathway .
Pharmacological Mechanism and Metabolic Pathway
Pyrrocaine hydrochloride exerts its anesthetic effect by reversibly inhibiting voltage-gated sodium channels in neuronal membranes, preventing depolarization and subsequent nerve impulse transmission . This mechanism aligns with other amide local anesthetics but is distinguished by its metabolic fate:
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Metabolism: Hepatic enzymes hydrolyze pyrrocaine to 2,6-xylidine, a metabolite shared with lidocaine . Unlike ester-type anesthetics, pyrrocaine’s amide bond confers stability against plasma esterases, prolonging its duration of action.
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Cardiac Effects: In vitro studies demonstrate that pyrrocaine hydrochloride at concentrations of 10–30 µM reduces atrial excitability and counteracts isoproterenol-induced increases in automaticity . These findings suggest potential implications for patients with cardiac comorbidities.
Clinical Applications and Historical Use
Dental and Surgical Anesthesia
Pyrrocaine hydrochloride was predominantly utilized for:
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Infiltration anesthesia: Administered as a 2% solution (1 mL) for minor dental procedures.
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Nerve block anesthesia: Doses of 1.5–2 mL of a 2% solution provided effective blockade for oral surgery .
Clinical trials from the 1960s reported comparable efficacy to lidocaine, with a rapid onset (<5 minutes) and moderate duration (1–2 hours) . Notably, pyrrocaine exhibited a lower incidence of methemoglobinemia compared to prilocaine, addressing a critical safety concern in vulnerable populations .
Table 2: Pyrrocaine vs. Lidocaine in Clinical Settings
| Parameter | Pyrrocaine Hydrochloride | Lidocaine Hydrochloride |
|---|---|---|
| Onset of Action | 5–10 minutes | 2–5 minutes |
| Duration of Action | 2–4 hours | 1–2 hours |
| Systemic Toxicity (LD₅₀) | Higher threshold | Moderate toxicity |
| Methemoglobinemia Risk | None observed | Low risk |
Pyrrocaine’s slower onset but extended duration made it suitable for procedures requiring sustained anesthesia without adjuncts like epinephrine .
Comparative Analysis with Contemporary Anesthetics
Table 3: Pyrrocaine Hydrochloride vs. Modern Alternatives
| Anesthetic | Chemical Class | Onset | Duration | MetHb Risk | Porphyria Safety |
|---|---|---|---|---|---|
| Pyrrocaine HCl | Amide | Moderate | Moderate | None | Unsafe |
| Lidocaine HCl | Amide | Rapid | Short | Low | Safe |
| Articaine HCl | Amide (thiophene) | Rapid | Long | Low | Safe |
| Mepivacaine HCl | Amide | Moderate | Long | None | Safe |
Current Status and Research Implications
Despite its historical role, pyrrocaine hydrochloride is no longer commercially available, likely due to:
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Niche indications: Superseded by agents with broader therapeutic indices.
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Safety concerns: Porphyria contraindications limited its applicability.
Recent research has revisited pyrrocaine’s cardiac effects, exploring repurposing opportunities in arrhythmia management. In vitro data suggest that 10–30 µM concentrations modulate atrial excitability without cytotoxicity, warranting further investigation .
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